3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol
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Overview
Description
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves the reaction of ammonia with 3-fluoropropanal. This reaction typically requires controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows:
NH3+C6H5CH2CF3CHO→C6H5CH2CF3CH(OH)NH2
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with a methyl group instead of a phenyl group.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZXEFKUTNBVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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